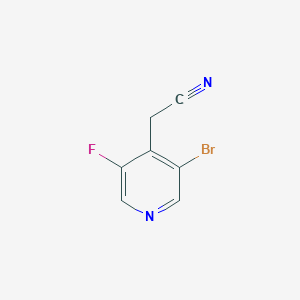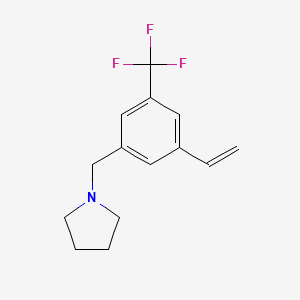
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine is a compound that features a trifluoromethyl group, a vinyl group, and a pyrrolidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity. The vinyl group adds to the compound’s versatility in chemical reactions, while the pyrrolidine ring is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine typically involves the following steps:
Formation of the Trifluoromethylated Intermediate: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Vinylation: The vinyl group can be added through a Heck reaction or a similar coupling reaction.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency.
化学反应分析
Types of Reactions
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine can undergo various types of chemical reactions:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the trifluoromethyl group.
Substitution: Reagents like alkyl halides for nucleophilic substitution at the pyrrolidine nitrogen.
Major Products
Epoxides and Diols: From oxidation of the vinyl group.
Difluoromethyl and Monofluoromethyl Derivatives: From reduction of the trifluoromethyl group.
N-Substituted Pyrrolidines: From nucleophilic substitution reactions.
科学研究应用
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a drug candidate due to its favorable pharmacokinetic properties.
Industry: Used in the development of agrochemicals and materials science due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The vinyl group can participate in covalent bonding with target molecules, leading to irreversible inhibition or activation.
相似化合物的比较
Similar Compounds
1-(3-(Trifluoromethyl)benzyl)pyrrolidine: Lacks the vinyl group, which may reduce its reactivity in certain chemical reactions.
1-(3-(Trifluoromethyl)-5-ethylbenzyl)pyrrolidine: Has an ethyl group instead of a vinyl group, which may affect its chemical and biological properties.
1-(3-(Trifluoromethyl)-5-vinylphenyl)pyrrolidine: Similar structure but with a phenyl ring instead of a benzyl group, which can influence its steric and electronic properties.
Uniqueness
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine is unique due to the combination of its trifluoromethyl, vinyl, and pyrrolidine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
属性
分子式 |
C14H16F3N |
|---|---|
分子量 |
255.28 g/mol |
IUPAC 名称 |
1-[[3-ethenyl-5-(trifluoromethyl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C14H16F3N/c1-2-11-7-12(10-18-5-3-4-6-18)9-13(8-11)14(15,16)17/h2,7-9H,1,3-6,10H2 |
InChI 键 |
ICRDPVYNYVFHIE-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC(=CC(=C1)CN2CCCC2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


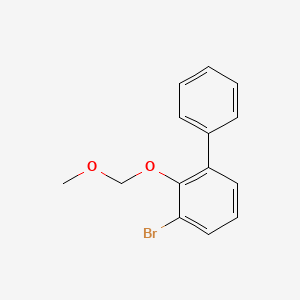
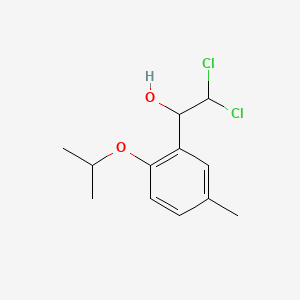

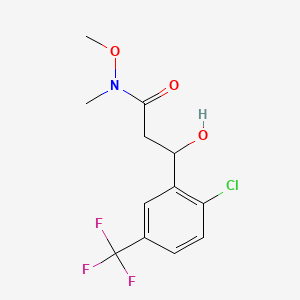



![5-Amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14767043.png)
![4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14767050.png)
![heptasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R)-5,10,15,20,25,30-hexakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoate](/img/structure/B14767063.png)
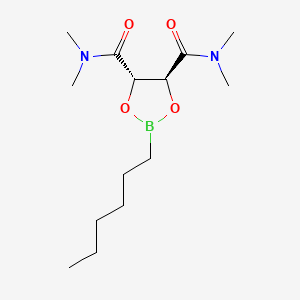
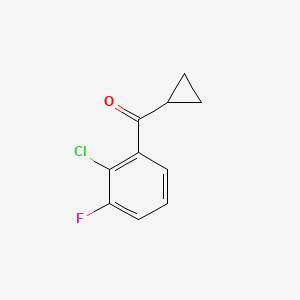
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-3-yl)methyl)propanamide hydrochloride](/img/structure/B14767088.png)
